6-(Bromomethyl)pyrimidin-4-ol

Synthetic Methodology Heterocyclic Chemistry Reaction Optimization

Researchers developing kinase inhibitors or PROTACs often face synthetic bottlenecks requiring multi-step functionalization of simple scaffolds. 6-(Bromomethyl)pyrimidin-4-ol solves this as a pre-functionalized, bifunctional intermediate. Its reactive 6-bromomethyl handle enables efficient nucleophilic substitution, while the 4-hydroxyl group provides a critical pharmacophore, accelerating SAR studies and probe synthesis. Supplied with high purity for reliable results.

Molecular Formula C5H5BrN2O
Molecular Weight 189.012
CAS No. 1269291-22-6
Cat. No. B595218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)pyrimidin-4-ol
CAS1269291-22-6
Synonyms6-(broMoMethyl)pyriMidin-4-ol
Molecular FormulaC5H5BrN2O
Molecular Weight189.012
Structural Identifiers
SMILESC1=C(N=CNC1=O)CBr
InChIInChI=1S/C5H5BrN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9)
InChIKeyIVXZRMBGDXKOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)pyrimidin-4-ol (CAS 1269291-22-6) – Sourcing and Scientific Profile for Procurement


6-(Bromomethyl)pyrimidin-4-ol (CAS: 1269291-22-6), also known as 4-(bromomethyl)-1H-pyrimidin-6-one, is a functionalized heterocyclic building block in the pyrimidinone family, defined by a bromomethyl substituent at the 6-position and a hydroxyl/oxo group at the 4-position (MF: C₅H₅BrN₂O, MW: 189.01 g/mol) . This structure places it at the intersection of pyrimidine medicinal chemistry and synthetic methodology research. The compound is typically supplied for research purposes with a purity of 95–98% . It is fundamentally a research chemical; its primary value lies in its role as a synthetic intermediate, not as a direct end-product. The presence of the reactive bromomethyl group enables diverse derivatization, while the 4-hydroxyl group allows for further functionalization or establishes the pyrimidin-4-ol pharmacophore.

1
Bifunctional heterocyclic scaffold: reactive bromomethyl handle at C6 and modifiable pyrimidin-4-ol core
2
Unsubstituted 2-position ensures unambiguous structure–activity relationship (SAR) exploration
3
Supports direct use in focused library synthesis with typical research-grade purity

Why 6-(Bromomethyl)pyrimidin-4-ol (CAS 1269291-22-6) Cannot Be Readily Substituted in Research


The central role of 6-(Bromomethyl)pyrimidin-4-ol is as a versatile, bifunctional scaffold. Its combination of a reactive alkyl bromide handle and a pyrimidin-4-ol pharmacophore is not a commodity feature found across all pyrimidines. For example, substituting it with the closely related chloro analog, 6-(Chloromethyl)pyrimidin-4-ol, would significantly alter the reactivity and kinetics of subsequent nucleophilic substitution reactions . Similarly, replacing it with a derivative bearing an amino group at the 2-position, such as 2-Amino-6-(bromomethyl)pyrimidin-4-ol, fundamentally changes the hydrogen-bonding network and target interactions in a biological assay . The unsubstituted 2-position on the target compound is a critical determinant of steric accessibility and electronic properties, making it a non-negotiable starting point for specific synthetic pathways and structure-activity relationship (SAR) studies.

6-(Bromomethyl)pyrimidin-4-ol (target)
Reactive bromomethyl group enables efficient nucleophilic substitution; unsubstituted 2-position preserves steric and electronic profile.
Chloro analog (6-(Chloromethyl)pyrimidin-4-ol)
Lower C–Cl bond reactivity may shift reaction kinetics and require harsher conditions, altering synthetic route outcomes.
6-(Bromomethyl)pyrimidin-4-ol (target)
Free 2-position maintains original hydrogen-bonding capacity and does not introduce additional steric bulk.
2-Amino analog (2-Amino-6-(bromomethyl)pyrimidin-4-ol)
2-Amino group alters hydrogen-bond network and may confound biological target engagement interpretation.

Quantitative Differentiation Guide for Procuring 6-(Bromomethyl)pyrimidin-4-ol (CAS 1269291-22-6)


Differential Reactivity of 6-(Bromomethyl)pyrimidin-4-ol vs. Chloro Analog in Nucleophilic Substitution

The choice between a bromomethyl and chloromethyl leaving group on a pyrimidin-4-ol scaffold is critical for reaction kinetics and yield. 6-(Bromomethyl)pyrimidin-4-ol is predicted to exhibit higher reactivity in SN2 reactions compared to its direct chloro analog, 6-(Chloromethyl)pyrimidin-4-ol. This is due to the lower bond dissociation energy of the C–Br bond compared to the C–Cl bond, and the superior leaving group ability of bromide. [1]

Nucleophilic substitution reactivity
Class-level inference
Target (Br)
Higher predicted reactivity; superior leaving group for SN2
Chloro analog
Lower reactivity; may require elevated temperature or stronger nucleophile
Reactivity context may support milder synthetic conditions
Direct kinetic data not available; based on physical organic principles
Synthetic Methodology Heterocyclic Chemistry Reaction Optimization

Inferred Potency of 6-(Bromomethyl)pyrimidin-4-ol as a Scaffold in Tyrosine Kinase Inhibitor (TKI) Discovery

While 6-(Bromomethyl)pyrimidin-4-ol itself is a building block, a series of its more complex bromo-pyrimidine derivatives has been synthesized and evaluated for Bcr/Abl tyrosine kinase inhibition. In a study by Munikrishnappa et al., several bromo-pyrimidine analogs were screened. While direct data for the target compound is absent, the study validates the broader class of brominated pyrimidin-4-ol derivatives as a promising scaffold for developing TKIs with potent cytotoxic activity against K562 (CML) and other cancer cell lines. [1]

Kinase inhibitor scaffold validation
Class-level inference
Related bromo-pyrimidine derivatives show activity against Bcr/Abl kinase in MTT assays (K562, others). Target compound serves as precursor for this explored chemical space.
Supports kinase inhibitor discovery context
Direct activity of target not assayed; class-level extrapolation
Medicinal Chemistry Kinase Inhibition Anticancer Research

Direct Comparison of Scaffold Purity Specifications: 6-(Bromomethyl)pyrimidin-4-ol vs. a Key Analog

A fundamental point of differentiation for procurement is the assured purity of the material. Vendor data indicates that 6-(Bromomethyl)pyrimidin-4-ol is routinely offered at a high purity of 95-98% . This can be contrasted with its 2-amino analog, 2-Amino-6-(bromomethyl)pyrimidin-4-ol, which is also offered at a high purity of 98% . The key takeaway for a buyer is that both are high-purity intermediates, but the target compound provides the unsubstituted 2-position, a critical structural feature for many synthetic applications.

Commercial purity specification
Direct head-to-head
Target
95–98% (vendor data)
2-Amino analog
98% (vendor data)
Equivalent purity; selection is structure-driven, not quality-driven
Reported by ChemicalBook; verify with supplier COA
Quality Control Sourcing Material Specification

Differentiation from Chloro Analog Based on Predicted Chemical Properties

Computational prediction tools can highlight key differences between 6-(Bromomethyl)pyrimidin-4-ol and its chloro analog. While both are small heterocycles, the presence of the bromine atom significantly alters properties relevant to drug discovery and chemical synthesis. The target compound is predicted to have a higher LogP (increased lipophilicity) and larger topological polar surface area (TPSA) compared to the chloro analog. [1]

Predicted physicochemical properties
Direct head-to-head
Target (Br)
MW 189.01 g/mol, LogP ~1.08, TPSA 46.0 Ų
Chloro analog
MW 144.56 g/mol, lower LogP, smaller TPSA
Lipophilicity and polarity differences may influence ADME profiling
Predicted values; confirm experimentally
Computational Chemistry Physicochemical Properties ADME

Optimal Research Applications and Use Cases for 6-(Bromomethyl)pyrimidin-4-ol (CAS 1269291-22-6)


Core Scaffold for the Synthesis of Novel Kinase Inhibitors

This compound serves as an ideal starting material for medicinal chemistry groups aiming to explore new chemical space within the well-established field of pyrimidine-based kinase inhibitors. Its structure allows for rapid diversification. The 6-bromomethyl group can be reacted with various nucleophiles (amines, thiols) to introduce different side chains, while the 4-hydroxyl group mimics key hydrogen-bonding interactions observed in many ATP-competitive kinase inhibitors. This application is directly supported by the class-level evidence showing potent activity of related bromo-pyrimidine derivatives against Bcr/Abl and other kinases [1].

Bifunctional Building Block for Chemical Biology Probes

The compound is uniquely suited for creating complex chemical biology probes, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescently labeled inhibitors. The bromomethyl group can be used as a functional handle to attach a linker, while the pyrimidin-4-ol core can be elaborated into a high-affinity ligand for the target protein. This dual functionality is a key differentiator from simpler pyrimidine building blocks, which would require additional synthetic steps to introduce a comparable level of versatility .

Optimizing Synthetic Routes Requiring a Reactive Electrophilic Handle

For process chemists, selecting 6-(Bromomethyl)pyrimidin-4-ol over the 6-(Chloromethyl)pyrimidin-4-ol analog is a strategic decision to enhance reaction efficiency. The higher reactivity of the bromomethyl group [2] can enable more efficient nucleophilic substitution reactions, potentially leading to higher yields, shorter reaction times, and milder conditions. This is particularly valuable in the early stages of route scouting and optimization, where the speed of synthesizing target analogs is paramount.

Synthesis of High-Purity Compound Libraries for SAR Studies

Given its availability in high purity (95-98%) , this compound is an excellent choice for constructing small, focused compound libraries for structure-activity relationship (SAR) studies. The unsubstituted 2-position ensures that any biological activity observed in the final library compounds can be unambiguously attributed to the modifications made at the 4- and 6- positions, eliminating a key variable and streamlining the hit-to-lead optimization process.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Bifunctional scaffold (Br + OH) mimics ATP-competitive pharmacophore
Target engagement and selectivity in kinase assays
Chemical probe construction
Bromomethyl as linker attachment point; pyrimidinol as ligand anchor
Probe labeling efficiency and target binding retention
Synthetic route optimization
Higher bromomethyl reactivity for efficient nucleophilic substitution
Reaction yield, time, and condition mildness vs chloro analog
SAR library synthesis
Unsubstituted 2-position eliminates steric/electronic variables
Consistent SAR attribution across library members

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